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molecular formula C8H7BrCl2O B1615426 2-Bromo-1-(3,4-dichlorophenyl)ethanol CAS No. 7495-24-1

2-Bromo-1-(3,4-dichlorophenyl)ethanol

Cat. No. B1615426
M. Wt: 269.95 g/mol
InChI Key: ZFMARCNWWLHGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515023B2

Procedure details

A mixture of 3.9 g (14 mmol) 2-bromo-1-(3,4-dichlorophenyl)ethanol and 10 ml isopropylamine was sealed and heated to 80° C. for 16 h, then cooled to room temperature, diluted with 500 mL EtOAc, washed with 400 mL saturated aqueous NaHCO3, and 500 mL brine, then dried over Na2SO4, filtered and concentrated. Purification by flash chromatography (5×8 cm silica gel, elute with 250 mL 3%MeOH/CH2Cl2, 100 mL 50% EtOH/CH2Cl2, then 200 mL EtOH) afforded 2.7 g 2-isopropylamino-1-(3,4-dichlorophenyl)ethanol. 1H NMR(400 mHz, CDCl3) 7.48 (d, 1H, J=1.92 Hz); 7.40 (d, 1H, J=8.22 Hz); 7.20 (dd, 1H, J=8.23and 1.92 Hz); 4.59 (dd, 1H, J=8.96 and 3.75 Hz); 2.94 (dd, 1H, J=12.2 and 3.66 Hz); 2.83 (sept, 1H, J=6.31 Hz); 2.57 (dd, 1H, J=12.3 and 8.87 Hz); 1.09 (d, 3H, J=6.31 Hz); 1.08 (d, 3H, J=6.22 Hz).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)[OH:4].[CH:13]([NH2:16])([CH3:15])[CH3:14]>CCOC(C)=O>[CH:13]([NH:16][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)[OH:4])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrCC(O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed with 400 mL saturated aqueous NaHCO3, and 500 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (5×8 cm silica gel
WASH
Type
WASH
Details
elute with 250 mL 3%MeOH/CH2Cl2, 100 mL 50% EtOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCC(O)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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